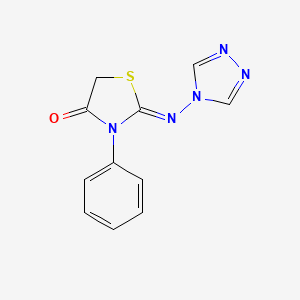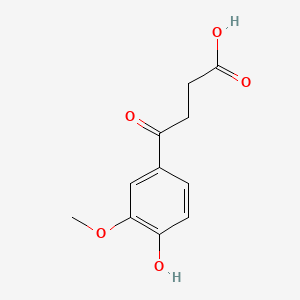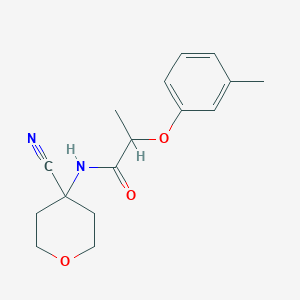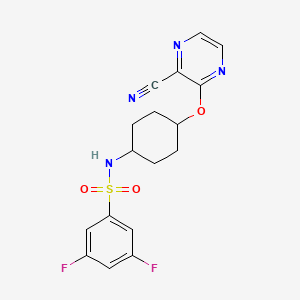
N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CHETAM and has been found to possess several interesting properties that make it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of CHETAM is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. These actions are thought to contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
CHETAM has been found to reduce inflammation and pain in various animal models, including those of rheumatoid arthritis and neuropathic pain. It has also been shown to protect against neuronal damage in the brain and spinal cord, potentially making it useful for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CHETAM for lab experiments is its relatively low toxicity and high solubility in aqueous solutions. However, its synthesis can be challenging and time-consuming, and its effects may vary depending on the animal model and dosage used.
Direcciones Futuras
There are several potential future directions for CHETAM research, including:
1. Further investigation of its anti-inflammatory and analgesic properties for the treatment of chronic pain and inflammatory diseases.
2. Exploration of its neuroprotective effects for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Development of new synthetic methods for CHETAM that are more efficient and scalable.
4. Investigation of its potential as a drug delivery system for other therapeutic agents.
5. Study of its effects on the immune system and potential use in immunotherapy.
In conclusion, CHETAM is a promising chemical compound with potential therapeutic applications in various fields, including medicine and biotechnology. Its unique properties make it an interesting subject for further research, and its future applications are likely to be diverse and far-reaching.
Métodos De Síntesis
CHETAM can be synthesized through a multi-step process that involves the reaction of cyclohexyl magnesium bromide with 2-bromoethyl acetate, followed by the reaction of the resulting intermediate with thiophene-2-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
CHETAM has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various diseases and conditions.
Propiedades
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c16-13(11-5-2-1-3-6-11)10-15-14(17)9-12-7-4-8-18-12/h4,7-8,11,13,16H,1-3,5-6,9-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKCQUSQJNKCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)CC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2615971.png)
![2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide](/img/structure/B2615972.png)
![(1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B2615973.png)
![(3-Fluorophenyl){6-[(2-furylmethyl)amino]-1-phenylpyrazolo[4,5-e]pyrimidin-4-y l}amine](/img/structure/B2615974.png)
![2-[(4-Chlorophenyl)sulfinyl]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone](/img/structure/B2615975.png)



![6-Tert-butyl-2-[1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2615985.png)




